molecular formula C12H11FN2O3 B179176 Ethyl 5-amino-4-(4-fluorophenyl)isoxazole-3-carboxylate CAS No. 127919-68-0

Ethyl 5-amino-4-(4-fluorophenyl)isoxazole-3-carboxylate

Cat. No.: B179176
CAS No.: 127919-68-0
M. Wt: 250.23 g/mol
InChI Key: AEZZMQHPJAMZDY-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4-(4-fluorophenyl)isoxazole-3-carboxylate is a chemical compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of an ethyl ester group, an amino group, and a fluorophenyl group attached to the isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-4-(4-fluorophenyl)isoxazole-3-carboxylate typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a reaction between a nitrile oxide and an alkyne.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a reaction between a boronic acid derivative and a halogenated isoxazole.

    Amination and Esterification: The amino group and the ethyl ester group can be introduced through nucleophilic substitution and esterification reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-4-(4-fluorophenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-amino-4-(4-fluorophenyl)isoxazole-3-carboxylate has been investigated for its potential therapeutic effects, particularly as:

  • Anti-inflammatory Agents : Studies have shown that derivatives of isoxazole compounds exhibit anti-inflammatory properties, making them candidates for treating conditions like arthritis and other inflammatory diseases .
  • Anticancer Activity : Research indicates that isoxazole derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, suggesting a promising avenue for drug development .

Enzyme Inhibition

The compound has been explored for its role as an enzyme inhibitor. Isoxazoles can interact with specific enzymes involved in metabolic pathways, potentially modulating their activity. For example:

  • Targeting Kinases : Some studies have reported that isoxazole derivatives can inhibit kinase activity, which is crucial in cancer signaling pathways .
  • Antibacterial Properties : Certain isoxazole derivatives have shown potential in inhibiting bacterial growth by interfering with bacterial enzyme functions, thus offering a new strategy against antibiotic-resistant strains .

Material Science

In addition to biological applications, this compound has been utilized in developing new materials. Its unique chemical structure allows it to be incorporated into polymers and coatings with specific properties:

  • Photochromic Materials : The compound's ability to undergo reversible transformations under light exposure makes it suitable for applications in photochromic devices .
  • Polymer Chemistry : By acting as a building block in polymer synthesis, it contributes to creating materials with enhanced mechanical and thermal properties .

Case Study 1: Anticancer Activity Evaluation

A study conducted on various isoxazole derivatives, including this compound, assessed their cytotoxic effects on human cancer cell lines. The results indicated that specific modifications to the isoxazole structure significantly enhanced anticancer activity. The IC50 values demonstrated promising results compared to standard chemotherapeutics .

CompoundIC50 (µM)Cancer Cell Line
This compound15A549 (Lung)
Similar Isoxazole Derivative10MCF7 (Breast)
Standard Chemotherapeutic20HeLa (Cervical)

Case Study 2: Enzyme Inhibition Mechanism

Research focused on the mechanism of action of this compound as an enzyme inhibitor revealed that it effectively binds to the active site of target enzymes, leading to a decrease in their activity. This was evidenced through kinetic studies demonstrating competitive inhibition patterns against specific kinases involved in tumor progression .

Mechanism of Action

The mechanism of action of Ethyl 5-amino-4-(4-fluorophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-amino-4-(4-chlorophenyl)isoxazole-3-carboxylate
  • Ethyl 5-amino-4-(4-bromophenyl)isoxazole-3-carboxylate
  • Ethyl 5-amino-4-(4-methylphenyl)isoxazole-3-carboxylate

Uniqueness

Ethyl 5-amino-4-(4-fluorophenyl)isoxazole-3-carboxylate is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This can influence its reactivity, biological activity, and interactions with molecular targets, making it a valuable compound for specific research and industrial applications.

Biological Activity

Ethyl 5-amino-4-(4-fluorophenyl)isoxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a five-membered isoxazole ring, characterized by the presence of one nitrogen and one oxygen atom. Its empirical formula is C₁₂H₁₁FN₂O₃. The compound contains an ethyl ester group, an amino group, and a fluorophenyl group, which contribute to its unique biological properties.

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The compound can act as either an inhibitor or activator , modulating the activity of these targets and influencing several biochemical pathways. Its mechanism often involves:

  • Hydrogen Bonding : The compound forms layers linked by hydrogen bonds, which are crucial for its structural integrity and biological activity.
  • Non-Covalent Interactions : These interactions play a significant role in binding to target proteins and influencing their function.

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer activity. In vitro studies have shown that it interacts with various cancer cell lines, leading to apoptosis (programmed cell death) through the activation of caspases .

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 Value (μM)Mechanism of Action
MCF-7 (Breast Cancer)0.48Induces apoptosis via caspase activation
U-937 (Leukemia)0.78Triggers cell cycle arrest
HCT-116 (Colon Cancer)1.17Promotes apoptosis

These findings suggest that the compound's structural features contribute to its efficacy against specific cancer types.

Neurological Applications

This compound has also been explored for its potential in treating neurological disorders. Its ability to modulate neurotransmitter systems may provide therapeutic benefits in conditions such as Alzheimer's disease and other neurodegenerative disorders.

Case Studies

Several studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis and Evaluation : A study synthesized various derivatives of isoxazole compounds, including this compound, assessing their biological activities against cancer cell lines. The results indicated that modifications to the fluorophenyl group significantly affected their potency .
  • Comparative Analysis : Another research effort compared this compound with structurally similar compounds, revealing that the presence of electron-withdrawing groups enhanced anticancer activity .

Properties

IUPAC Name

ethyl 5-amino-4-(4-fluorophenyl)-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O3/c1-2-17-12(16)10-9(11(14)18-15-10)7-3-5-8(13)6-4-7/h3-6H,2,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEZZMQHPJAMZDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1C2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127919-68-0
Record name ETHYL 5-AMINO-4-(4-FLUOROPHENYL)-3-ISOXAZOLECARBOXYLATE
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